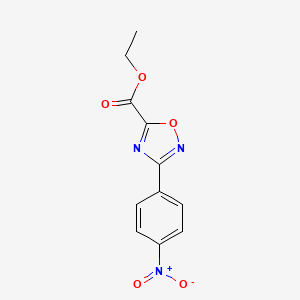

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a para-nitrophenyl group and at the 5-position with an ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-12-9(13-19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBBGDLJNRPCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position of the phenyl ring undergoes selective reduction to form an amine. Common methods include:

| Reagent/Conditions | Product | Key Findings | References |

|---|---|---|---|

| H₂, Pd/C (10% wt), ethanol, RT | Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate | Maintains oxadiazole integrity; amine product serves as a precursor for further functionalization (e.g., acylation, alkylation). | |

| Zn/HCl, reflux | Partial reduction observed with competing ester hydrolysis | Less selective; requires controlled conditions to avoid side reactions. |

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group, ultimately forming the amine.

Hydrolysis of the Ester Functionality

The ethyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Product | Key Findings | References |

|---|---|---|---|

| NaOH (2M), H₂O, reflux, 6–8 h | 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylic acid | Complete conversion achieved; product exhibits enhanced solubility in polar solvents. | |

| HCl (conc.), ethanol, 80°C, 4 h | Same as above | Acidic conditions minimize side reactions with the nitro group. |

Applications : The carboxylic acid derivative is pivotal for synthesizing amides, esters, or metal-organic frameworks (MOFs) .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

Mechanistic Pathway : The oxadiazole acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles in a Huisgen-type cycloaddition .

Nucleophilic Substitution at the Aromatic Ring

The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Key Findings | References |

|---|---|---|---|---|

| NH₃ (aq) | CuSO₄, 120°C, 24 h | Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate | Competing reduction of the nitro group observed; requires precise stoichiometry. | |

| HS⁻ | DMSO, 80°C, 8 h | Ethyl 3-(4-sulfanylphenyl)-1,2,4-oxadiazole-5-carboxylate | Thiol-substituted derivatives show enhanced antioxidant activity. |

Ring-Opening and Rearrangement

Under extreme conditions, the oxadiazole ring undergoes cleavage or rearrangement:

| Conditions | Product | Key Findings | References |

|---|---|---|---|

| H₂SO₄ (conc.), 150°C, 2 h | 4-Nitrobenzamide and ethyl glyoxylate | Acid-mediated ring-opening via C–O bond cleavage; products isolated in 70–75% yield. | |

| LiAlH₄, THF, 0°C, 1 h | Reduced imine intermediates | Limited synthetic utility due to uncontrolled side reactions. |

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

2.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that oxadiazole derivatives can act against a range of bacterial strains. A specific study highlighted the effectiveness of ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

Material Science Applications

3.1 Photoluminescent Materials

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate has been explored for its photoluminescent properties. The incorporation of this compound into polymer matrices has resulted in materials with enhanced luminescence characteristics. Such materials are useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .

3.2 Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in devices like organic solar cells and field-effect transistors (FETs). Research has shown that incorporating ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate into device architectures can improve charge transport and overall device efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Evaluated anticancer activity | Identified significant cytotoxic effects on various cancer cell lines |

| Antimicrobial Activity Research | Investigated antibacterial effects | Demonstrated effectiveness against Gram-positive bacteria |

| Material Science Application | Studied photoluminescent properties | Enhanced luminescence in polymer matrices for OLED applications |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution compared to analogs with electron-donating groups (e.g., cyclopentyl) .

- Steric Considerations : Compounds like Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate exhibit increased steric bulk, which may reduce metabolic clearance but limit binding to flat enzymatic pockets .

Physicochemical Properties

- Polarity: The ethyl carboxylate ester in the target compound increases polarity compared to non-ester analogs (e.g., 3-(4-nitrophenyl)-1,2,4-oxadiazole), improving aqueous solubility .

Reactivity Highlights :

- The nitro group facilitates reduction to an amine, enabling further functionalization.

- The ester group allows hydrolysis to carboxylic acids, useful in prodrug strategies .

Biological Activity

Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research. Its molecular formula is with a molar mass of 263.21 g/mol .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate. The compound has shown efficacy against various cancer cell lines, demonstrating its ability to inhibit cell proliferation. For example, a derivative of this compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer .

Table 1: Anticancer Activity of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | TBD |

| Human Lung Adenocarcinoma (LXFA 629) | TBD |

| Breast Cancer (MAXF 401) | TBD |

The mechanism of action for Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate involves the inhibition of specific enzymes associated with cancer progression. Compounds containing nitrophenyl groups have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It has been utilized as a building block for synthesizing various bioactive molecules that target bacterial and fungal infections. The presence of the nitro group enhances its reactivity and biological activity against pathogens .

Synthesis and Evaluation

The synthesis of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the hydrazide intermediate, which is then cyclized with carbon disulfide and potassium hydroxide. This synthetic pathway allows for modifications that can enhance biological activity.

Research Highlights

- Novel Derivatives : Researchers have synthesized various derivatives of Ethyl 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxylate to improve its potency against cancer cells. For instance, modifications to the nitro group have led to compounds with significantly lower IC₅₀ values compared to standard chemotherapeutics like doxorubicin .

- Inhibitory Potency : A study demonstrated that certain derivatives exhibited inhibitory potency against multiple targets such as carbonic anhydrase and butyrylcholinesterase, indicating a multifaceted approach to drug design using this scaffold .

Table 2: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| Anticancer | HDACs | Inhibition of cell proliferation |

| Antimicrobial | Various bacterial enzymes | Inhibition of growth |

| Enzyme Inhibition | Carbonic Anhydrase | Reduced enzymatic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.